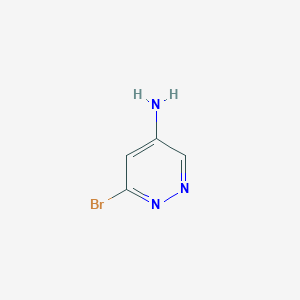

6-Bromopyridazin-4-amine

Description

BenchChem offers high-quality 6-Bromopyridazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyridazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVSPZVKNPWLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Versatile Aminopyridine Building Block

A Note on the Target Compound: Initial research for "6-Bromopyridazin-4-amine" (CAS Number 1379294-26-4) did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is either novel, proprietary, or not extensively characterized in accessible literature. To provide a valuable and technically rich resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented analogue: 6-Bromopyridin-3-amine (CAS Number 13534-97-9). This compound shares key structural motifs—a halogenated diazine ring with an amino group—and its extensive application in medicinal chemistry serves as an excellent proxy to illustrate the synthetic utility and strategic value of this class of molecules.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, consistently found in a diverse array of FDA-approved drugs.[1] Its presence can significantly enhance a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and cellular permeability.[1][2] When functionalized with both an amino and a bromo group, as in 6-bromopyridin-3-amine, the resulting molecule is a powerful bifunctional building block.[3] This strategic arrangement offers two distinct reactive handles: a nucleophilic amino group and a bromine atom primed for palladium-catalyzed cross-coupling reactions.[3] This duality allows for sequential, controlled modifications, making it a cornerstone intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[3][4] This guide provides an in-depth look at the properties, synthesis, and core reactivity of 6-bromopyridin-3-amine, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its use in synthesis. The data presented below serves as a baseline for identity confirmation and quality control.

Physical and Chemical Properties

6-Bromopyridin-3-amine typically presents as a solid, ranging from light yellow to light brown in crystalline form.[4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13534-97-9 | [5] |

| Molecular Formula | C₅H₅BrN₂ | [5] |

| Molecular Weight | 173.01 g/mol | [4][5] |

| Appearance | Solid, Light yellow needles, Light brown crystalline powder | [4][6] |

| Melting Point | 74-76 °C | [4][6][7][8] |

| Boiling Point | 180 °C | [4][6] |

| Density | 1.71 - 1.835 g/cm³ | [4][6] |

| IUPAC Name | 6-bromopyridin-3-amine | [5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for verifying the structure and purity of 6-bromopyridin-3-amine before its use in subsequent reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the substitution pattern on the pyridine ring. The predicted chemical shifts and couplings are distinct for each proton.[4] In CDCl₃, one would expect to see a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 4-position, and another doublet for the proton at the 5-position, alongside a broad singlet for the amine protons.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the number and electronic environment of the carbon atoms in the molecule.[4]

-

Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum shows characteristic N-H stretching bands (typically two) between 3450-3300 cm⁻¹, a strong N-H bending vibration around 1620-1580 cm⁻¹, and a C-N stretching band between 1350-1250 cm⁻¹.[4]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.[5]

| Spectroscopic Data | Predicted Values and Interpretation | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.10 (d, J≈2.8 Hz, 1H, H-2), ~7.25 (d, J≈8.4 Hz, 1H, H-5), ~7.08 (dd, J≈8.4, 2.8 Hz, 1H, H-4), ~3.75 (br s, 2H, -NH₂) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~142.2, ~140.0, ~139.5, ~133.9, ~127.5, ~124.0 | [4] |

| IR (KBr, cm⁻¹) | ν 3440, 3320 (N-H stretch), 1610 (N-H bend), 1580, 1480 (C=C/C=N stretch), 820 (C-H bend) | [4] |

| Mass Spectrum (GC-MS) | m/z 173/175 (M⁺), 94, 67 | [4][5] |

Synthesis and Purification

A reliable and scalable synthesis is crucial for the consistent supply of high-quality starting materials. 6-Bromopyridin-3-amine can be efficiently synthesized via the direct bromination of 3-aminopyridine.[8]

Causality Behind the Method:

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. It is an electrophilic bromine source that is easier and safer to handle than elemental bromine. The reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the dissolution of the starting materials and the reaction's progress.[8] The regioselectivity, favoring bromination at the 6-position, is directed by the activating effect of the amino group.

Experimental Protocol: Synthesis of 6-Bromopyridin-3-amine

-

Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield 6-bromopyridin-3-amine as a solid.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic power of 6-bromopyridin-3-amine lies in its two orthogonal reactive sites. The amino group can act as a nucleophile or a directing group, while the C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions.[3] This allows for a modular and convergent approach to building complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many kinase inhibitors.[3][9]

Mechanistic Insight: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromopyridin-3-amine.

-

Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the boronic acid.[10]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reaction Setup: Seal the tube, evacuate, and backfill with an inert gas. Add 6-bromopyridin-3-amine (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like toluene.

-

Execution & Monitoring: Heat the reaction mixture to 100-110 °C. [3]Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product's mass peak. Reaction times typically range from 12-24 hours. [3]4. Workup & Validation: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. [3]Wash the filtrate with water and brine, then dry and concentrate. [3]Confirmation of the product structure is achieved via NMR and mass spectrometry.

Synthetic Workflow Visualization

The power of 6-bromopyridin-3-amine lies in its ability to serve as a launchpad for diverse molecular architectures, as illustrated in the workflow below.

Safety and Handling

As with any laboratory chemical, proper handling of 6-bromopyridin-3-amine is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). [5]

| Hazard Information | Precautionary Measures |

|---|---|

| GHS Hazard Statements | H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5] |

| Personal Protective Equipment | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [11] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [6]|

Conclusion

While the specifically requested 6-Bromopyridazin-4-amine remains an enigmatic target, this guide on its close structural relative, 6-Bromopyridin-3-amine, demonstrates the profound utility of halogenated aminodiazines in modern drug discovery. Its dual reactivity, enabling robust and modular synthetic strategies through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, solidifies its role as a high-value intermediate. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined herein provides a solid foundation for leveraging this and similar scaffolds to construct the next generation of complex, biologically active molecules.

References

-

American Elements. (n.d.). 3-Amino-6-bromopyridine. Retrieved from [Link]

-

iChemical. (n.d.). 6-bromopyridin-3-amine, CAS No. 13534-97-9. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromopyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PubMed Central. Retrieved from [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]

- 5. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-bromopyridin-3-amine, CAS No. 13534-97-9 - iChemical [ichemical.com]

- 7. americanelements.com [americanelements.com]

- 8. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. 13534-97-9|6-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]

Spectroscopic Data of 6-Bromopyridazin-4-amine: A Technical Guide

Introduction

6-Bromopyridazin-4-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted pyridazine, its unique electronic and structural properties make it an interesting scaffold for the development of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. This technical guide provides an in-depth overview of the expected spectroscopic data for 6-Bromopyridazin-4-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of 6-Bromopyridazin-4-amine consists of a pyridazine ring substituted with a bromine atom at the 6-position and an amino group at the 4-position. This substitution pattern influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 6-Bromopyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromopyridazin-4-amine, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 | s | H-3 |

| ~7.5 | s | H-5 |

| ~6.5 | br s | NH₂ |

Interpretation and Rationale:

The ¹H NMR spectrum of 6-Bromopyridazin-4-amine is expected to be relatively simple, showing two signals for the aromatic protons and a broad signal for the amine protons.

-

Aromatic Protons: The pyridazine ring has two protons. The proton at the 3-position (H-3) is adjacent to two nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect would shift its resonance to a higher chemical shift (downfield), predicted to be around 8.6 ppm. The proton at the 5-position (H-5) is influenced by the adjacent bromine atom and the more distant amino group. It is expected to appear at a lower chemical shift compared to H-3, around 7.5 ppm. Both signals are predicted to be singlets due to the lack of adjacent protons for coupling.

-

Amine Protons: The protons of the primary amine group (NH₂) are expected to appear as a broad singlet around 6.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The chemical shift of amine protons can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromopyridazin-4-amine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds.

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~155 | C-6 |

| ~145 | C-3 |

| ~120 | C-5 |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring.

-

C-4: The carbon atom bearing the amino group (C-4) is expected to be the most downfield-shifted carbon in the aromatic region, around 160 ppm, due to the strong electron-donating effect of the nitrogen atom.

-

C-6: The carbon atom attached to the bromine atom (C-6) will also be significantly deshielded and is predicted to appear around 155 ppm.

-

C-3 and C-5: The remaining two carbons, C-3 and C-5, are expected to resonate at higher fields (more shielded). C-3, being adjacent to two nitrogen atoms, is predicted to be around 145 ppm, while C-5 is expected at approximately 120 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024-4096, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromopyridazin-4-amine will be characterized by vibrations of the amino group, the aromatic ring, and the carbon-bromine bond.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, two bands | N-H stretching (asymmetric and symmetric) |

| 1650-1600 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium to strong | C=C and C=N stretching (aromatic ring) |

| 1350-1250 | Strong | C-N stretching (aromatic amine) |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium to strong | C-Br stretching |

Interpretation and Rationale:

-

N-H Vibrations: As a primary amine, 6-Bromopyridazin-4-amine is expected to show two distinct N-H stretching bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.[1][2] A strong N-H bending (scissoring) vibration should be observable around 1650-1600 cm⁻¹.[1]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1600-1450 cm⁻¹ region.[1] The C-N stretching of the aromatic amine is expected as a strong band between 1350-1250 cm⁻¹.[1]

-

C-H and C-Br Vibrations: The out-of-plane C-H bending vibrations of the aromatic protons will likely produce strong bands in the 850-750 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 700-600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 6-Bromopyridazin-4-amine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of 6-Bromopyridazin-4-amine is C₄H₄BrN₃. The calculated monoisotopic mass is approximately 172.959 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, [M]⁺ at m/z ≈ 173 and [M+2]⁺ at m/z ≈ 175, with nearly equal intensities.

-

Fragmentation: Electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 174 and 176, again with a 1:1 isotopic ratio. Common fragmentation pathways could involve the loss of HCN (m/z ≈ 146/148), followed by the loss of the bromine radical.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of 6-Bromopyridazin-4-amine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion region for the characteristic bromine isotopic pattern to confirm the molecular formula.

Conclusion

References

-

PubChem. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. [Link]

- Arnaudov, M. G., et al. A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597 (2004).

-

National Institute of Standards and Technology. 4-Aminopyridine. In NIST Chemistry WebBook. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

6-Bromopyridazin-4-amine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 6-Bromopyridazin-4-amine

Executive Summary

This technical guide offers a comprehensive analysis of the solubility and stability of 6-Bromopyridazin-4-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Given the absence of extensive published experimental data for this specific molecule, this document provides a robust framework based on predictive modeling and established chemical principles. We synthesize theoretical physicochemical data with field-proven, step-by-step protocols for the empirical determination of its solubility and stability profiles. This guide is designed to serve as a foundational resource, enabling researchers to anticipate the behavior of 6-Bromopyridazin-4-amine and to design rigorous, self-validating experiments for its characterization.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of novel bioactive agents. The strategic functionalization of the pyridazine ring, as seen in 6-Bromopyridazin-4-amine, allows for the fine-tuning of physicochemical properties critical for biological activity and pharmaceutical development, including solubility and stability.

This document focuses specifically on 6-Bromopyridazin-4-amine. Understanding its solubility is paramount for developing effective formulation strategies and ensuring bioavailability, while a thorough stability profile is essential for determining shelf-life, storage conditions, and degradation pathways. This guide bridges the current knowledge gap by providing a predictive assessment and the necessary experimental workflows to empower researchers in their work with this promising compound.

Physicochemical Characterization (Predicted)

Chemical Structure:

Figure 1. Chemical Structure of 6-Bromopyridazin-4-amine.

Table 1: Predicted Physicochemical Properties of 6-Bromopyridazin-4-amine

| Property | Predicted Value | Source & Rationale |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃ | PubChemLite[1] |

| Molecular Weight | 174.00 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 172.95886 Da | PubChemLite[1] |

| XlogP | 0.2 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Structural Analysis[2] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) | Structural Analysis[2] |

| pKa (most basic) | 3.5 - 5.0 (estimated) | Inferred from related aminopyridines and aminopyridazines[3] |

-

Interpretation for Researchers: The XlogP value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both aqueous and organic media. The presence of multiple hydrogen bond acceptors and a donor indicates that hydrogen bonding will play a significant role in its solvation. The estimated pKa suggests the amino group is weakly basic; therefore, the compound's aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a soluble salt.

Solubility Profile Analysis

A compound's solubility dictates its behavior in biological systems and its viability for formulation. The structural features of 6-Bromopyridazin-4-amine each contribute to its overall solubility profile.

-

Causality Behind Solubility Characteristics:

-

Pyridazine Core: The two nitrogen atoms in the aromatic ring act as hydrogen bond acceptors and increase the molecule's polarity compared to a benzene ring, favoring solubility in polar solvents.

-

Amino Group (-NH₂): This primary amine is a potent hydrophilic group. It serves as both a hydrogen bond donor and acceptor, significantly enhancing interaction with protic solvents like water.[2] Its basicity allows for protonation at low pH, forming a cationic species with much higher aqueous solubility.

-

Bromo Group (-Br): The bromine atom contributes to the molecular weight and introduces a lipophilic character, which tends to decrease aqueous solubility. This effect counteracts the hydrophilicity of the amine and pyridazine nitrogens.

-

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability. The protocol below is designed as a self-validating system.

Objective: To determine the equilibrium solubility of 6-Bromopyridazin-4-amine in a selected solvent system (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid 6-Bromopyridazin-4-amine to a known volume of the test solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The goal is to allow the system to reach thermodynamic equilibrium.

-

Expert Insight: A preliminary time-to-equilibrium study is recommended. Samples should be taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration plateaus over at least two consecutive time points.

-

-

Sample Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material. This is a critical step to avoid artificially inflated results.

-

Recommended Technique: Use centrifugation followed by careful withdrawal of the supernatant, or filter the solution through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of 6-Bromopyridazin-4-amine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile Analysis

Assessing the chemical stability of 6-Bromopyridazin-4-amine is critical for defining its degradation pathways and establishing appropriate storage and handling conditions. The stability profile is typically evaluated under "forced" or "stress" conditions to identify likely degradants and in long-term studies to determine shelf-life.

-

Potential Degradation Pathways:

-

Hydrolytic Degradation: The compound's stability should be evaluated across a range of pH values (e.g., acidic, neutral, basic). While the pyridazine ring is generally stable, extreme pH conditions, particularly when combined with heat, could promote degradation.

-

Oxidative Degradation: The electron-rich aromatic amine functionality is a potential site for oxidation. Exposure to oxidative agents or even atmospheric oxygen over time could lead to the formation of N-oxide or other oxidative byproducts.

-

Photodegradation: Aromatic heterocyclic systems often absorb UV radiation, which can lead to photochemical degradation. It is essential to evaluate the compound's sensitivity to light as per ICH Q1B guidelines.[4]

-

Experimental Protocol for Stability Assessment

This protocol outlines a comprehensive approach to stability testing, incorporating forced degradation and long-term storage studies.

Objective: To identify potential degradation products, elucidate degradation pathways, and determine the intrinsic stability of 6-Bromopyridazin-4-amine under various environmental conditions.

Methodology:

-

Develop a Stability-Indicating Method: Before initiating the study, a robust analytical method (typically HPLC) must be developed and validated. This method must be able to separate the intact parent compound from all potential degradation products, ensuring accurate quantification of stability.

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M). Incubate at an elevated temperature (e.g., 60 °C) and analyze samples at various time points.

-

Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and analyze at intervals.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

-

Long-Term Stability Study:

-

Store samples of the solid compound in its intended container closure system at controlled, long-term storage conditions as defined by ICH Q1A(R2) (e.g., 25 °C / 60% Relative Humidity).

-

Pull and analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Monitor for changes in appearance, purity (assay), and the formation of degradation products.

-

Sources

The Strategic Utility of 6-Bromopyridazin-4-amine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridazin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique arrangement of a nucleophilic amino group and a reactive bromo substituent on the pyridazine core allows for strategic and differential functionalization. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 6-Bromopyridazin-4-amine, with a particular focus on its role in the development of kinase inhibitors and other targeted therapeutics. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses are presented to empower researchers in leveraging this valuable synthetic intermediate for accelerated drug discovery.

Introduction: The Emerging Prominence of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it an attractive core for the design of novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

Within this class of compounds, 6-Bromopyridazin-4-amine stands out as a particularly valuable building block. The presence of a bromine atom at the 6-position provides a convenient handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the amino group at the 4-position can act as a crucial hydrogen bond donor, mimicking the interactions of endogenous ligands with their biological targets.[7] This guide will delve into the synthetic strategies to access this key intermediate and explore its application in the generation of potent and selective drug candidates.

Synthesis of 6-Bromopyridazin-4-amine: A Practical Approach

While various methods for the synthesis of substituted pyridazines have been reported, a common and effective route to 6-Bromopyridazin-4-amine involves the manipulation of commercially available pyridazine precursors. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 6-Bromopyridazin-4-amine

A practical, one-pot method has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[8] This approach involves the reaction of appropriate precursors in the presence of dry hydrogen bromide gas in dioxane, offering a straightforward route to these valuable intermediates.[8]

Materials:

-

Appropriate pyridazine precursor (e.g., a dihalopyridazine or a pyridazinone derivative)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine)[9]

-

Amine source (e.g., ammonia or a protected amine)

-

Acid or base catalyst as required

Step-by-Step Methodology:

-

Starting Material Preparation: To a solution of the chosen pyridazine precursor in a suitable anhydrous solvent, add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.[9]

-

Reaction Monitoring: The progress of the bromination reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Introduction of the Amino Group: Following the successful bromination, the amino group can be introduced. This may involve direct amination with ammonia or a protected amine, potentially under pressure and/or with heating. In some cases, a nucleophilic aromatic substitution reaction is employed.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched, if necessary. The crude product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The final purification is typically achieved through column chromatography on silica gel to afford pure 6-Bromopyridazin-4-amine.

Causality Behind Experimental Choices:

-

The choice of a brominating agent and reaction conditions is critical to achieve regioselectivity, favoring the desired 6-bromo isomer.

-

Anhydrous conditions are often necessary to prevent unwanted side reactions with water.

-

Careful monitoring of the reaction progress is essential to optimize reaction time and prevent the formation of byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 6-Bromopyridazin-4-amine stems from the distinct reactivity of its two key functional groups: the bromine atom and the amino group. This allows for a modular and strategic approach to the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents.

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of 6-Bromopyridazin-4-amine, this reaction allows for the introduction of various aryl and heteroaryl groups.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 6-Bromopyridazin-4-amine.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridazin-4-amine

-

Reaction Setup: In a reaction vessel, combine 6-Bromopyridazin-4-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C6-position of the pyridazine ring.

General Reaction Scheme:

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Electrophilic and nucleophilic substitution on pyridazines

An In-Depth Technical Guide to Electrophilic and Nucleophilic Substitution on Pyridazines

This guide provides a comprehensive exploration of the substitution chemistry of pyridazines, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the underlying electronic principles governing pyridazine reactivity and translate them into practical, field-proven strategies for functionalization. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and adaptable.

Introduction: The Unique Character of the Pyridazine Ring

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic architecture, characterized by a significant π-electron deficiency, sets it apart from both benzene and its constitutional isomer, pyridine. This electron-deficient nature is the primary determinant of its chemical reactivity, rendering the ring susceptible to nucleophilic attack while making classical electrophilic substitution a significant challenge.[2][3] Understanding and manipulating these inherent properties is paramount for leveraging the pyridazine core in molecular design and synthesis.[4]

Table 1: Comparative Aromatic Reactivity

| Compound | Reactivity towards Electrophilic Aromatic Substitution (SEAr) | Reactivity towards Nucleophilic Aromatic Substitution (SNAr) |

| Benzene | Favorable | Unfavorable (requires extreme conditions) |

| Pyridine | Unfavorable (requires harsh conditions)[5][6] | Favorable at C2/C4 with a good leaving group |

| Pyridazine | Highly Unfavorable[3][7] | Favorable at all carbon positions with a good leaving group[2][8] |

Chapter 1: Electrophilic Substitution on Pyridazines: Overcoming the π-Deficiency

Direct electrophilic substitution on the pyridazine nucleus is intrinsically difficult. The two electronegative nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles.[3][7] Furthermore, the nitrogen lone pairs are the most basic sites, meaning that under the acidic conditions typical for SEAr (e.g., nitration, sulfonation), the pyridazine ring protonates, leading to the formation of a highly deactivated pyridazinium cation.[3][6]

However, two primary strategies can be employed to achieve successful electrophilic functionalization: the use of pyridazine N-oxides and radical-based Minisci-type reactions.

The N-Oxide Strategy: Reversing the Polarity

The formation of a pyridazine N-oxide is the most effective method for activating the ring towards electrophiles. The N-oxide group is a powerful electron-donating group through resonance, increasing the electron density at the C4 and C6 positions.[9][10] This electronic reversal makes electrophilic attack at these positions feasible.

Caption: Mechanism of electrophilic substitution on pyridazine N-oxides.

This protocol demonstrates the nitration at the C4 position, facilitated by the N-oxide.

-

Reaction Setup: To a stirred mixture of fuming sulfuric acid (20% SO₃, 5 mL) and concentrated nitric acid (d=1.5, 2 mL), cool the solution to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-methylpyridazine 1-oxide (1.0 g, 9.08 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 4 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice (50 g).

-

Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of solid sodium carbonate until pH 7-8 is reached. Extract the product with chloroform (3 x 30 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-nitro-3-methylpyridazine 1-oxide.

Scientist's Note: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the highly reactive nitronium ion (NO₂⁺) electrophile.[11] The N-oxide not only activates the ring but its basicity is significantly reduced compared to the parent pyridazine, lessening the extent of non-productive protonation.[9]

The Minisci Reaction: A Radical Approach

The Minisci reaction offers a powerful, complementary method for functionalizing pyridazines, particularly for introducing alkyl and acyl groups. It involves the reaction of a protonated heterocycle with a nucleophilic carbon-centered radical.[12]

Caption: General experimental workflow for a Minisci-type reaction.

The reaction is highly regioselective, with attack favoring the electron-deficient positions. For pyridazines, substitution typically occurs at the 3-position.[13] This method is particularly valuable in drug discovery for the late-stage functionalization of complex molecules.[14][15]

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

In stark contrast to its electrophilic counterpart, nucleophilic aromatic substitution (SNAr) is the most synthetically useful reaction for functionalizing the pyridazine core. All four carbon atoms of the pyridazine ring are activated towards nucleophilic attack by the adjacent nitrogen atoms.[2][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Minisci reaction - Wikipedia [en.wikipedia.org]

- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 14. Synthesis of Pyridazine-Based α-Helix Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Palladium-Catalyzed N-Arylation of 6-Bromopyridazin-4-amine

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry and materials science. The resulting N-aryl heterocyclic scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Specifically, substituted pyridazines are of significant interest due to their diverse pharmacological activities. This application note provides a detailed experimental procedure for the N-arylation of 6-Bromopyridazin-4-amine, a versatile building block in drug discovery. The protocol described herein is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-aryl-pyridazin-4-amine derivatives.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][3] The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[3] Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: N-Arylation of 6-Bromopyridazin-4-amine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 6-Bromopyridazin-4-amine with a generic aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Bromopyridazin-4-amine | ≥97% | Commercially Available | |

| Aryl Bromide | ≥98% | Commercially Available | |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Palladium precursor |

| Xantphos | ≥98% | Commercially Available | Phosphine ligand |

| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Base |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Inert gas | |

| Standard Glassware | Oven-dried | ||

| Magnetic Stirrer/Hotplate | |||

| Schlenk Line or Glovebox | For inert atmosphere |

Step-by-Step Procedure

Figure 2: Experimental Workflow for the N-Arylation of 6-Bromopyridazin-4-amine.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromopyridazin-4-amine (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Base and Reactants: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add anhydrous toluene (5 mL) via a syringe, followed by the aryl bromide (1.2 mmol, 1.2 equiv).

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Causality and Experimental Choices

-

Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and Xantphos as a ligand is a robust and versatile catalyst system for a wide range of Buchwald-Hartwig aminations.[5] Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and enhances catalyst stability.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.[3] Its strength is sufficient to deprotonate the amine, and its steric bulk minimizes side reactions.

-

Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures. Anhydrous conditions are crucial to prevent catalyst deactivation and competing hydrolysis reactions.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and reduced reaction efficiency.[6] Therefore, maintaining an inert atmosphere throughout the reaction is essential.

Safety Precautions

-

Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Phosphine ligands can be air-sensitive and have a strong odor. Handle them under an inert atmosphere.

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Solvents: Toluene is flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Side product formation | Hydrolysis of the aryl bromide | Ensure strictly anhydrous conditions. |

| Homocoupling of the aryl bromide | Optimize the catalyst-to-ligand ratio. |

Conclusion

This application note provides a comprehensive and detailed protocol for the N-arylation of 6-Bromopyridazin-4-amine using the Buchwald-Hartwig amination. By understanding the underlying principles and carefully following the experimental procedure, researchers can effectively synthesize a wide range of novel N-aryl-pyridazin-4-amine derivatives for various applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

- El-Sawy, E. R., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed, 4(1), 123-135.

- Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemical Communications. (2005). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

-

Beilstein Journals. (2014). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]

-

ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

ResearchGate. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

eScholarship.org. (2021). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

National Institutes of Health. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

-

Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

ResearchGate. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: A Modular Approach to the Synthesis of 6-Aryl-Pyridazin-4-Amine Derivatives for Drug Discovery

Abstract

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 6-aryl-pyridazin-4-amine derivatives, a class of compounds with significant potential in drug development. The described synthetic strategy is a robust, two-step process employing sequential, palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to install the C6-aryl moiety, followed by a Buchwald-Hartwig amination to introduce the C4-amino group. This modular approach allows for the generation of diverse chemical libraries by varying both the arylboronic acid and the amine coupling partners. We delve into the causality behind experimental choices, provide comprehensive, step-by-step instructions, and offer troubleshooting guidance to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of the Pyridazine Core

Heterocyclic compounds containing the pyridazine ring are integral to numerous therapeutic agents.[1] The arrangement of the two adjacent nitrogen atoms within the six-membered ring imparts unique electronic properties, influencing the molecule's ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. The 6-aryl-pyridazin-4-amine core, in particular, presents a versatile template for structure-activity relationship (SAR) studies. The C6-aryl group can be tailored to probe hydrophobic pockets and engage in π-stacking interactions, while the C4-amine provides a crucial hydrogen bond donor/acceptor site and a vector for further functionalization. The synthesis of analogs in this family has been pivotal in the development of potent inhibitors for various enzyme classes and receptor families.[4][5]

Overall Synthetic Strategy

The protocol outlined below follows a logical and efficient pathway starting from a commercially available, halogenated pyridazine precursor. The workflow is designed to be highly modular, enabling researchers to readily synthesize a library of analogs for screening purposes.

Figure 1: General workflow for the synthesis of 6-aryl-pyridazin-4-amine derivatives.

Detailed Experimental Protocol

This protocol provides a representative example for the synthesis of 6-phenyl-pyridazin-4-amine. Researchers can adapt this procedure for various arylboronic acids and amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,6-Dichloropyridazine | ≥97% | Sigma-Aldrich | Starting material |

| Phenylboronic acid | ≥97% | Sigma-Aldrich | Suzuki coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Suzuki catalyst |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base for Suzuki coupling |

| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent |

| Ammonia solution | 7 N in Methanol | Sigma-Aldrich | Buchwald-Hartwig nucleophile |

| Xantphos | ≥98% | Strem Chemicals | Buchwald-Hartwig ligand |

| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich | Buchwald-Hartwig catalyst precursor |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | Base for Buchwald-Hartwig amination |

| Toluene | Anhydrous | Sigma-Aldrich | Solvent |

| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |

| Hexanes | ACS Grade | VWR | For chromatography |

| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | N/A | Fisher Scientific | Drying agent |

| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Step 1: Suzuki-Miyaura Coupling for 4-Chloro-6-phenylpyridazine

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly tolerant of various functional groups, making it ideal for this synthesis.[6] We use tetrakis(triphenylphosphine)palladium(0) as the catalyst due to its commercial availability and proven efficacy in coupling with chloro-azaheterocycles.[7] Anhydrous sodium carbonate is a mild inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[8] A mixture of 1,4-dioxane and water is used as the solvent system to ensure the solubility of both the organic and inorganic reagents.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyridazine (1.49 g, 10.0 mmol), phenylboronic acid (1.34 g, 11.0 mmol, 1.1 equiv), and sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv).

-

Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.

-

Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).

-

Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 4-chloro-6-phenylpyridazine as a white solid.

Step 2: Buchwald-Hartwig Amination for 6-Phenyl-pyridazin-4-amine

Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, which is often challenging using classical methods.[9] This reaction requires a palladium catalyst, a phosphine ligand, and a base.[10] We employ a catalyst system generated in situ from palladium(II) acetate and Xantphos. Xantphos is a bulky, electron-rich bidentate ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine and facilitate the formation of the active catalyst.

Procedure:

-

To a sealed tube or a flask equipped with a reflux condenser, add 4-chloro-6-phenylpyridazine (953 mg, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and Xantphos (289 mg, 0.50 mmol, 10 mol%).

-

Add a magnetic stir bar and seal the vessel or place it under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous toluene (25 mL) followed by the ammonia solution (7 N in methanol, 2.1 mL, 15.0 mmol, 3.0 equiv).

-

Add sodium tert-butoxide (721 mg, 7.5 mmol, 1.5 equiv) to the stirred mixture.

-

Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 50-100% ethyl acetate in hexanes, then 5-10% methanol in dichloromethane) to yield 6-phenyl-pyridazin-4-amine as a pale yellow solid.

Expected Results and Characterization

The two-step synthesis is expected to provide the desired 6-aryl-pyridazin-4-amine derivative in good overall yield (typically 40-60%). The purity and identity of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Expected Yield | Appearance | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z |

| 4-Chloro-6-phenylpyridazine | 70-85% | White Solid | 9.45 (s, 1H), 8.20-8.15 (m, 2H), 8.05 (s, 1H), 7.65-7.55 (m, 3H) | 191.0 [M+H]⁺ |

| 6-Phenyl-pyridazin-4-amine | 60-75% | Pale Yellow Solid | 8.80 (s, 1H), 8.05-8.00 (m, 2H), 7.55-7.45 (m, 3H), 7.00 (s, 1H), 6.80 (br s, 2H) | 172.1 [M+H]⁺ |

Mechanistic Insights

Understanding the underlying mechanisms of the coupling reactions is crucial for troubleshooting and optimization.

Figure 2: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (Suzuki) | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality base or solvent- De-boronation of boronic acid | - Use fresh catalyst or a pre-catalyst.- Ensure proper evacuation/backfilling with inert gas.- Use anhydrous base and freshly distilled/anhydrous solvents.- Add the boronic acid portion-wise or use a boronate ester. |

| Reaction stalls in Step 1 | - Catalyst decomposition at high temperature- Product inhibition | - Lower the reaction temperature and extend the reaction time.- Increase catalyst loading slightly (e.g., to 7 mol%). |

| Low yield in Step 2 (Buchwald-Hartwig) | - Oxygen contamination deactivating the catalyst- Base is not strong enough or has degraded- Ligand is not suitable for the substrate | - Degas the solvent thoroughly (e.g., by sparging with argon).- Use freshly opened, high-purity sodium tert-butoxide.- Screen other phosphine ligands (e.g., RuPhos, SPhos). |

| Formation of side products (e.g., hydrodehalogenation) | - Presence of water in the reaction mixture- Catalyst system promotes side reactions | - Ensure all reagents and glassware are scrupulously dry.- Try a different ligand or catalyst precursor. For Buchwald-Hartwig, consider using a pre-formed catalyst complex. |

Conclusion

The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling strategy offers a reliable and highly adaptable platform for the synthesis of 6-aryl-pyridazin-4-amine derivatives. The detailed protocol and accompanying scientific rationale provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to efficiently generate novel compounds for biological evaluation. By understanding the key parameters and potential pitfalls of each step, scientists can confidently apply this methodology to accelerate their research programs.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). Molecules, 22(1), 153. Available at: [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2020). RSC Advances, 10(42), 25068–25081. Available at: [Link]

-

Hobbs, W. J. (2021). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available at: [Link]

-

5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. (1995). European Journal of Medicinal Chemistry, 30(3), 233-245. Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry, 86(13), 9195–9205. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2016). Molecules, 21(11), 1461. Available at: [Link]

- Process for preparing 4-amino-pyridazines. (2016). Google Patents.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2015). ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6695. Available at: [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Pharmaceuticals, 15(6), 738. Available at: [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2019). Molecules, 24(15), 2780. Available at: [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Application of 6-Bromopyridazin-4-amine in the Development of Novel Anti-Inflammatory Agents

Introduction: The Promise of the Pyridazine Core in Inflammation Research

Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form multiple hydrogen bonds, making it an ideal candidate for engaging with biological targets.[1] Specifically, 6-Bromopyridazin-4-amine serves as a versatile and highly functionalized starting material for the synthesis of a diverse array of potential anti-inflammatory therapeutics. The presence of a reactive bromine atom at the 6-position allows for facile introduction of various substituents via cross-coupling reactions, while the amino group at the 4-position can be crucial for establishing key interactions within the active sites of target proteins.[2] This guide provides an in-depth exploration of the strategic use of 6-Bromopyridazin-4-amine in the design and synthesis of novel anti-inflammatory agents, complete with detailed protocols for their evaluation.

Chemical Properties and Strategic Reactivity